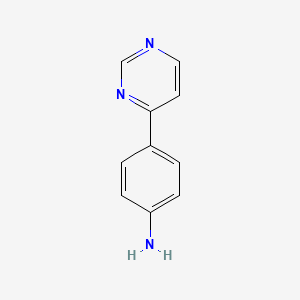

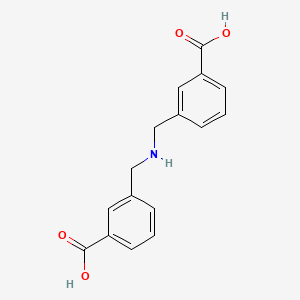

4-(4-Aminophenyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

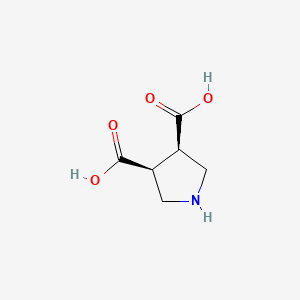

“4-(4-Aminophenyl)pyrimidine” is a compound that has been used in the synthesis of co-polyimides (co-PIs) containing pyrimidine rings . It is synthesized by reacting the self-synthesized diamine 2,5-bis(4-aminophenyl)pyrimidine (PRM) with commercial 4,4’-diaminodiphenyl ether (ODA) and aromatic 3,3’,4,4’-biphenyltetracarboxylic dianhydride (BPDA) .

Synthesis Analysis

The synthesis of “4-(4-Aminophenyl)pyrimidine” involves a two-step method, including extrusion, coagulation, washing, drying, thermal imidization, and hot-drawing processes . The compound is synthesized by reacting the self-synthesized diamine 2,5-bis(4-aminophenyl)pyrimidine (PRM) with commercial 4,4’-diaminodiphenyl ether (ODA) and aromatic 3,3’,4,4’-biphenyltetracarboxylic dianhydride (BPDA) .

Molecular Structure Analysis

The molecular structure of “4-(4-Aminophenyl)pyrimidine” is characterized by the presence of pyrimidine rings . The wide-angle X-ray diffraction data illustrated that the co-PI fibers had lower crystallinity than the homo-PI fibers due to a marked decrease in molecular order packing by copolymerization .

Chemical Reactions Analysis

The chemical reactions involving “4-(4-Aminophenyl)pyrimidine” are complex and involve a number of transformations at the amino group . These transformations lead to the formation of a series of derivatives with various structures .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Aminophenyl)pyrimidine” are influenced by its chemical structure. The glass transition temperatures (Tg) of all PI fibers ranged from 282 to 310 °C, demonstrating the excellent thermal stability and thermal oxidation stability of all fibers .

Scientific Research Applications

Polyimide Fiber Fabrication

4-(4-Aminophenyl)pyrimidine, also known as 4-(pyrimidin-4-yl)aniline, is utilized in the fabrication of polyimide (PI) fibers. These fibers are created by copolymerizing the compound with other diamines and dianhydrides, resulting in materials that contain pyrimidine and amide moieties. The incorporation of 4-(4-Aminophenyl)pyrimidine into PI fibers enhances their properties, making them suitable for various high-performance applications due to their strength and modulus .

Drug Discovery

The pyrimidine scaffold, which includes 4-(4-Aminophenyl)pyrimidine, has found widespread therapeutic applications due to its synthetic accessibility and structural diversity. It is involved in the development of drugs with antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant properties. This compound’s versatility makes it a valuable asset in medicinal chemistry for creating a variety of pharmacologically active agents .

Mechanism of Action

Mode of Action

The compound interacts with its targets by suppressing the activation of IGF1R and Src . This interaction results in significant inhibition of the viability of several non-small cell lung cancer (NSCLC) cell lines in vitro by inducing apoptosis .

Biochemical Pathways

The compound affects the biochemical pathways associated with IGF1R and Src. The inhibition of these pathways leads to downstream effects such as the suppression of cancer cell growth and the induction of apoptosis .

Pharmacokinetics

It’s worth noting that the compound’s potential as an anticancer agent has been evaluated in vitro and in vivo, suggesting that it possesses favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The action of 4-(4-Aminophenyl)pyrimidine results in marked suppression of the activation of IGF1R and Src, leading to significant inhibition of the viability of several NSCLC cell lines . This is achieved through the induction of apoptosis, a process that leads to programmed cell death . In vivo, the administration of this compound has been shown to significantly suppress the growth of H1299 NSCLC xenograft tumors without overt toxicity .

Action Environment

The action, efficacy, and stability of 4-(4-Aminophenyl)pyrimidine can be influenced by various environmental factors.

properties

IUPAC Name |

4-pyrimidin-4-ylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-3-1-8(2-4-9)10-5-6-12-7-13-10/h1-7H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLHTYTXOOJJKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363921 |

Source

|

| Record name | 4-(4-Aminophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Aminophenyl)pyrimidine | |

CAS RN |

69491-58-3 |

Source

|

| Record name | 4-(4-Aminophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromospiro[2H-benzofuran-3,4'-oxazolidine]-2'-one](/img/structure/B6291925.png)

![Poly[3-(hexylthio)thiophene-2,5-diyl]](/img/structure/B6291940.png)

![4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B6291959.png)

![1,4-Dioxa-9-azaspiro[4.5]decan-8-one](/img/structure/B6291989.png)

![8-(Benzyloxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6291997.png)